molecular formula C18H14N4O2 B10811497 N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide

N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B10811497
M. Wt: 318.3 g/mol
InChI Key: NTJQTCFAMFNBKF-UHFFFAOYSA-N
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Description

N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide is a benzene-1,3-dicarboxamide derivative featuring pyridin-2-yl substituents on both amide nitrogen atoms. Its structure allows for hydrogen bonding via amide groups and π-π stacking interactions through aromatic pyridine rings, making it a versatile scaffold for supramolecular assembly and bioactivity .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

1-N,3-N-dipyridin-2-ylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-8-1-3-10-19-15)13-6-5-7-14(12-13)18(24)22-16-9-2-4-11-20-16/h1-12H,(H,19,21,23)(H,20,22,24)

InChI Key

NTJQTCFAMFNBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Biological Activity

N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide is a synthetic compound with notable biological activity, particularly in pharmacological applications. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H12_{12}N4_{4}O2_{2} and a molecular weight of approximately 298.31 g/mol. Its structure includes:

  • Two pyridine rings : Enhancing lipophilicity and facilitating interactions with hydrophobic pockets of target proteins.
  • Two carboxamide groups : Located at the 1 and 3 positions of the benzene ring, contributing to its reactivity and binding capabilities.

The compound's unique arrangement of functional groups is crucial for its biological activity, allowing it to modulate various biochemical pathways.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing acyl chlorides with appropriate aromatic amines.
  • Purification Techniques : Advanced methods such as recrystallization to achieve high purity and yield.

This synthetic pathway is critical for producing the compound in sufficient quantities for biological evaluations.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of various enzymes, making it a candidate for drug development.
  • Protein-Ligand Interactions : It serves as a biochemical probe in studying protein interactions, which is essential for understanding disease mechanisms and therapeutic targets.

The mechanism by which this compound exerts its effects involves:

  • Binding to Enzymes/Receptors : The compound interacts with specific molecular targets, influencing their activity.
  • Modulation of Biological Pathways : By altering enzyme function or receptor activity, it can impact various physiological processes.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • In vitro Studies : Demonstrated its potential as an enzyme inhibitor with IC50_{50} values indicating effective inhibition against specific targets.
  • Cell Line Evaluations : Showed promising anticancer properties in various cancer cell lines, suggesting its utility in oncology research.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed
Anticancer PotentialEffective against multiple cancer cell lines
Protein Interaction StudiesModulates protein activity

Scientific Research Applications

Medicinal Chemistry

N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide has been investigated for its role as a biochemical probe in protein-ligand interactions. Its ability to modulate the activity of specific molecular targets makes it a promising candidate for drug development, particularly as an enzyme inhibitor. The compound's lipophilicity enhances its binding affinity to hydrophobic pockets within target proteins, potentially leading to therapeutic applications.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit various enzymes involved in critical biological pathways. For instance, studies indicate its effectiveness against certain kinases and proteases, which are vital in cancer progression and other diseases .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are crucial for catalysis and materials science applications.

Table 1: Metal Complexes of this compound

Metal IonCoordination ModeApplication
Cu(II)BidentateCatalysis in organic reactions
Ni(II)TridentateDevelopment of sensors
Co(II)BidentateMagnetic materials

Materials Science

This compound is utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . Its ability to coordinate with metal ions allows for the design of materials with tailored properties.

Case Study: MOF Development

Recent studies have explored the use of this compound in creating MOFs that exhibit high surface area and porosity, making them suitable for gas storage and separation applications . The structural diversity achieved through varying metal ions enhances the functionality of these frameworks.

Biological Studies

The biological activities of this compound derivatives have been investigated for potential antimicrobial and anticancer properties. Its derivatives have shown promising results against various pathogens and cancer cell lines.

Derivative NameActivity TypeTarget Organism/Cell Line
2-Pyridyl derivativeAntimicrobialE. coli
4-Pyridyl derivativeAnticancerMCF-7 breast cancer cells
Mixed pyridine derivativeAntiviralInfluenza virus

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzene-1,3-dicarboxamide Core

Pyrazine-2,3-dicarboxamide Derivatives
  • Structure : Compounds such as N,N’-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide () replace the benzene ring with pyrazine.
  • Properties : The pyrazine core introduces additional nitrogen atoms, enhancing electron-deficient character and metal coordination capacity. IR data (e.g., 1712 cm⁻¹ for β-lactam C=O) and substituents like 5-methoxypyridine () modulate solubility and bioactivity .
Thiourea Derivatives
  • Example : N,N'-Bis(phenylcarbamothioyl)benzene-1,3-dicarboxamide () substitutes pyridyl groups with thiourea moieties.
  • The dihedral angles between the central benzene and phenyl rings (16.97°–37.87°) influence molecular packing and crystal stability .
Piperidinyl and Morpholinyl Derivatives
  • Example : N1,N3-bis[2-(piperidin-1-yl)ethyl]benzene-1,3-dicarboxamide derivatives () feature aliphatic amine substituents.
  • Impact : Piperidinyl and morpholinyl groups enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) drug candidates targeting amyloid protein metabolism .

Pharmacologically Relevant Derivatives

Plasmepsin II Inhibitors
  • Example : PG394 inhibitor () incorporates a pyridinylpropan-2-yl group linked to benzene-1,3-dicarboxamide.
  • Activity : Exhibits anti-malarial activity by inhibiting plasmepsin II (Ki < 10 nM). The pyridine ring facilitates binding to the enzyme’s active site via hydrophobic and π-stacking interactions .
Imidazolylphenyl Derivatives
  • Example : Formic acid - N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide ().
  • Properties : Imidazole rings enable pH-dependent protonation, enhancing solubility and metal ion coordination (e.g., Zn²⁺ sensing). Molecular weight (498.53 g/mol) and bulkiness affect diffusion kinetics .

Spectroscopic and Crystallographic Comparisons

  • NMR Data : Pyrazine-2,3-dicarboxamide ligands (e.g., L1 in ) show N-H signals at 9.76 ppm, indicative of strong hydrogen bonding. Pyridyl-substituted derivatives may exhibit similar deshielding effects .
  • Crystal Packing : Thiourea derivatives () exhibit layered structures stabilized by N-H···S hydrogen bonds, whereas pyridyl analogs likely favor N-H···N interactions .

Software and Analytical Tools

  • Crystallography : Mercury and SHELX suites enable structural visualization and refinement ().
  • Spectroscopy : FT-IR and NMR data () validate synthetic outcomes and conformational analysis.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or aza-Michael additions. For example, bis(2-pyridyl)amide precursors can react with pyridine derivatives under inert atmospheres (e.g., N₂) using catalysts like Pd(OAc)₂ and ligands such as P(oo-tol)₃ to form the target molecule . Post-synthetic modifications, including NaBH(OAc)₃-mediated reductions or acid-catalyzed cyclizations, may refine purity. Key steps:
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization : LC-MS and HR-MS for mass validation; ¹H/¹³C NMR to confirm regiochemistry .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?

  • Methodological Answer : SCXRD analysis involves growing high-quality crystals (e.g., via slow evaporation of DMF/EtOH). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 298 K. Structural refinement employs SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen-bonding networks. Key outputs:
  • R-factors : Aim for R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15 .
  • Hydrogen Bonding : Intermolecular N–H⋯N interactions stabilize crystal packing (e.g., R22(8)R_2^2(8) motifs in benzene-dicarboxamides) .
    Software: Mercury (CCDC) for visualization and validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies pyridyl protons (δ 8.5–9.5 ppm) and amide N–H signals (δ ~9.7 ppm, broad) .
  • IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C–N (~1250 cm⁻¹).
  • Mass Spectrometry : LC-HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., protonation states in NMR vs. X-ray) require:
  • Multi-Technique Validation : Pair SCXRD with solid-state NMR or DFT calculations (e.g., Gaussian09) to model electronic environments .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility in solution .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. π-stacking) .

Q. What computational strategies model intermolecular interactions in This compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level; compute electrostatic potential maps to predict H-bond donor/acceptor sites .
  • Molecular Docking : Screen for biological targets (e.g., DNA/proteins) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
  • Crystal Packing Prediction : Use Materials Studio to simulate lattice energies and polymorphism risks .

Q. How can the pharmacological potential of this compound be evaluated in anticancer research?

  • Methodological Answer :
  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a control .
  • DNA Interaction Studies :
  • UV-Vis Titration : Monitor hypochromicity shifts (λ = 260 nm) to assess DNA binding affinity.
  • Circular Dichroism : Detect conformational changes in DNA (B- to Z-form transitions) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

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